molecular formula C9H6FNO4 B12873321 2-(Carboxy(hydroxy)methyl)-4-fluorobenzo[d]oxazole

2-(Carboxy(hydroxy)methyl)-4-fluorobenzo[d]oxazole

Cat. No.: B12873321
M. Wt: 211.15 g/mol
InChI Key: OHEZDLRILKOKBL-UHFFFAOYSA-N
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Description

2-(Carboxy(hydroxy)methyl)-4-fluorobenzo[d]oxazole is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Carboxy(hydroxy)methyl)-4-fluorobenzo[d]oxazole typically involves the cyclization of 2-aminophenol derivatives with appropriate reagents. One common method is the reaction of 2-aminophenol with fluorinated carboxylic acids or their derivatives under acidic or basic conditions. The reaction is often carried out in the presence of catalysts such as metal salts or organic bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of flow reactors allows for precise control of reaction conditions, leading to efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions

2-(Carboxy(hydroxy)methyl)-4-fluorobenzo[d]oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, ozone.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted benzoxazole derivatives .

Mechanism of Action

The mechanism of action of 2-(Carboxy(hydroxy)methyl)-4-fluorobenzo[d]oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

    Benzoxazole: The parent compound, known for its broad biological activities.

    2-(Carboxy(hydroxy)methyl)benzoxazole: Similar structure but lacks the fluorine atom.

    4-Fluorobenzoxazole: Contains the fluorine atom but lacks the carboxy(hydroxy)methyl group.

Uniqueness

2-(Carboxy(hydroxy)methyl)-4-fluorobenzo[d]oxazole is unique due to the presence of both the fluorine atom and the carboxy(hydroxy)methyl group.

Properties

Molecular Formula

C9H6FNO4

Molecular Weight

211.15 g/mol

IUPAC Name

2-(4-fluoro-1,3-benzoxazol-2-yl)-2-hydroxyacetic acid

InChI

InChI=1S/C9H6FNO4/c10-4-2-1-3-5-6(4)11-8(15-5)7(12)9(13)14/h1-3,7,12H,(H,13,14)

InChI Key

OHEZDLRILKOKBL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)F)N=C(O2)C(C(=O)O)O

Origin of Product

United States

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